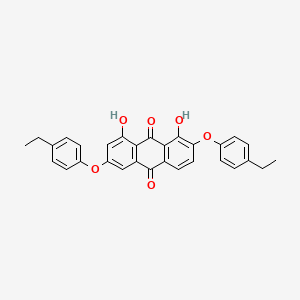
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrahydrothiopyran ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific molecular targets and pathways depend on the compound’s structure and the biological context in which it is used.
Comparación Con Compuestos Similares
tert-Butyl (2-(tetrahydro-2H-pyran-4-yl)carbamate: This compound has a similar structure but with a pyran ring instead of a thiopyran ring.
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)ethyl)carbamate: This compound has an ethyl group instead of a thiazole ring.
Uniqueness: tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate is unique due to the presence of both a thiopyran ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2O2S2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(thian-4-yl)-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-10-8-14-11(19-10)9-4-6-18-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
UMTUTFQVTFPISL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(S1)C2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


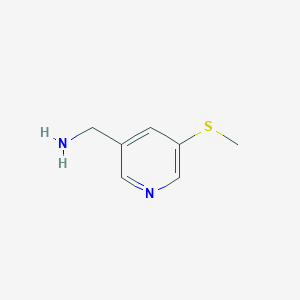
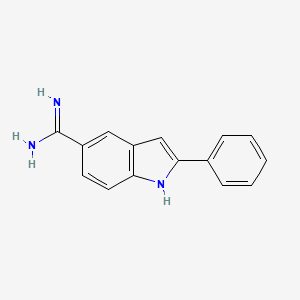
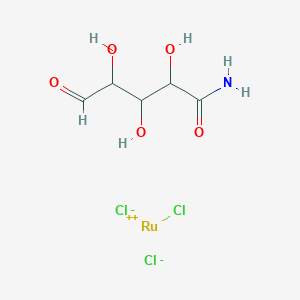
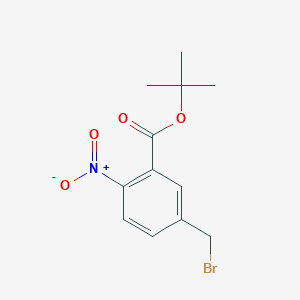

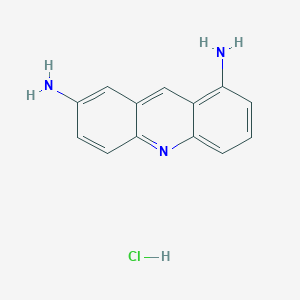
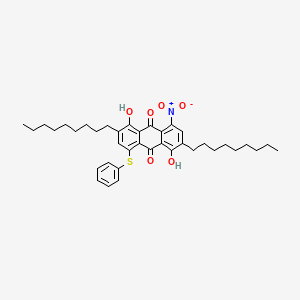
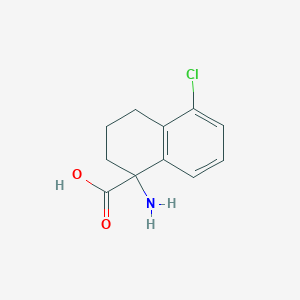
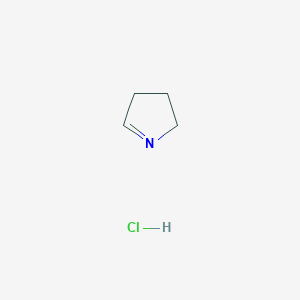
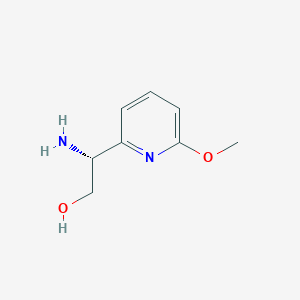
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
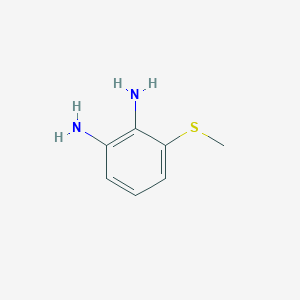
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
